I(S)MP Inhibits 5'-Nucleotidase 75-Fold More Potently Than Its Adenosine Counterpart A(S)MP
In a direct head-to-head comparison using snake venom 5'-nucleotidase, I(S)MP competitively inhibited IMP hydrolysis with a Ki of 13 µM, whereas the corresponding adenosine analog A(S)MP inhibited AMP hydrolysis with a Ki of 975 µM—a 75-fold difference in inhibitory potency favoring the inosine-based thionucleotide [1]. Both compounds share the identical 5'-deoxy-5'-thio modification; the divergence arises solely from the purine base (hypoxanthine vs. adenine), demonstrating that base identity dramatically modulates the binding consequences of the P-S bridge.
| Evidence Dimension | Competitive inhibition constant (Ki) for 5'-nucleotidase |
|---|---|
| Target Compound Data | I(S)MP Ki = 13 µM (vs. IMP hydrolysis) |
| Comparator Or Baseline | A(S)MP Ki = 975 µM (vs. AMP hydrolysis) |
| Quantified Difference | 75-fold lower Ki for I(S)MP (13 µM vs. 975 µM) |
| Conditions | Snake venom (Crotalus adamanteus) 5'-nucleotidase; pH 8.1; substrate IMP or AMP at varying concentrations |
Why This Matters
For researchers studying purine nucleotide catabolism or designing 5'-nucleotidase inhibitors, I(S)MP provides substantially greater target engagement at equimolar concentrations than the adenosine analog, reducing the required compound quantity in inhibition assays.
- [1] Rossomando EF, Cordis GA, Markham GD. 5'-deoxy-5'-thioanalogs of adenosine and inosine 5'-monophosphate: studies with 5'-nucleotidase and alkaline phosphatase. Arch Biochem Biophys. 1983 Jan;220(1):71-8. doi: 10.1016/0003-9861(83)90388-0. PMID: 6299200. View Source
